![molecular formula C19H14N4O4S B2644475 N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide CAS No. 1239866-90-0](/img/structure/B2644475.png)
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a benzodioxol group, an oxazole ring, a thiophene ring, and a pyrazolidine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between its atoms. Unfortunately, without more specific information or a detailed study on this compound, it’s difficult to provide a precise molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound exhibits promising antitumor activity. Researchers have identified an amuvatinib derivative, specifically N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as “compound 6”), which effectively targets tumor cells experiencing glucose starvation . Glucose levels within solid tumors are typically lower than in normal tissues due to increased glucose uptake by tumor cells and reduced nutrient supply from defective vasculature. Compound 6 selectively inhibits mitochondrial membrane potential in glucose-starved tumor cells, making it a potential candidate for treating glucose-starved tumors.
Medicinal Chemistry
The compound’s structure and functional groups make it interesting for medicinal chemistry studies. Researchers have explored its derivatives, aiming to enhance its pharmacological properties. For example, a study synthesized [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine, an optimal derivative, via alkylation and reduction reactions . Further investigations into its structure-activity relationship may reveal additional applications.
Antimicrobial Activity
While specific data on antimicrobial activity for this compound are not readily available, molecular modeling studies could shed light on its potential interactions with microbial targets . Further research is needed to explore its effectiveness against various pathogens.
Anticancer Evaluation
The compound’s derivatives have been evaluated for anticancer activity. Notably, 3-N-benzo[1,2,5]oxadiazole and 3-N-2-methylquinoline derivatives exhibited good selectivity between cancer cells and normal cells . These findings suggest potential applications in cancer therapy.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. If the compound has interesting chemical or biological properties, it could be the subject of future research in fields such as medicinal chemistry, materials science, or chemical biology .
Eigenschaften
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-19(14-8-13(21-22-14)18-2-1-5-28-18)20-9-12-7-16(27-23-12)11-3-4-15-17(6-11)26-10-25-15/h1-7,13-14,21-22H,8-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBNKQNFMPMKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

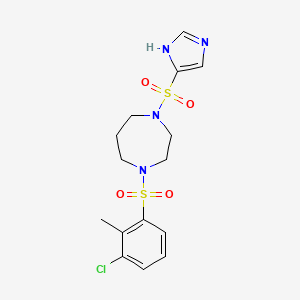
![methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2644395.png)
![1-(4-Fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644396.png)


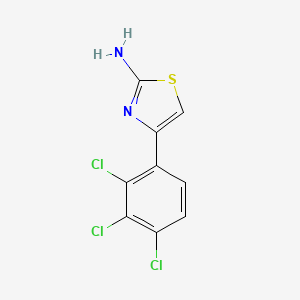
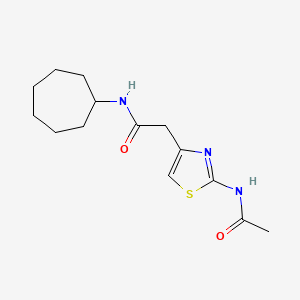
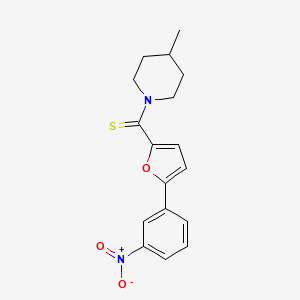
![(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/no-structure.png)
![4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2644408.png)

![{6-Chloro-4-[(3,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2644413.png)
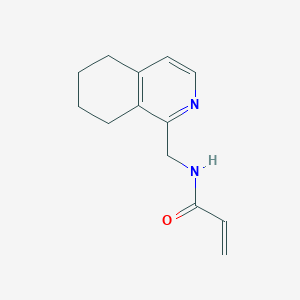
![N-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B2644415.png)